molecular formula C11H18N2O2S B2730180 Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate CAS No. 1781878-76-9

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate

Cat. No. B2730180
CAS RN: 1781878-76-9
M. Wt: 242.34
InChI Key: IKQQACDYIJWBPQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O2S . It has a molecular weight of 242.34 .


Molecular Structure Analysis

The InChI code for Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate is 1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3 . This indicates the presence of a piperidine ring, an isothiocyanate group, and a tert-butyl group in the molecule.

Scientific Research Applications

Stereoselective Synthesis

Researchers have developed stereoselective syntheses for substituted tert-butyl piperidine derivatives, including tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These methodologies are crucial for creating cis and trans isomers of piperidine derivatives, offering pathways to novel compounds with potential applications in drug development and chemical biology. The studies demonstrate the versatility of piperidine derivatives as scaffolds for the synthesis of complex molecular structures (Boev et al., 2015).

Synthesis of Important Intermediates

The synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550, showcases the relevance of tert-butyl piperidine derivatives in creating bioactive molecules. The described methodology emphasizes the utility of these compounds in pharmaceutical chemistry, highlighting their role in developing new therapeutic agents (Chen Xin-zhi, 2011).

Novel Compound Synthesis and Characterization

Further research into the synthesis and characterization of novel compounds derived from starting materials such as tert-butyl piperidine derivatives has been reported. These compounds have been analyzed using various spectroscopic methods and X-ray crystallography, providing insights into their molecular structure and potential for further application in chemical synthesis and drug design (Çolak et al., 2021).

Metal-Free C3-Alkoxycarbonylation

A study on the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates showcases an eco-friendly approach to synthesizing quinoxaline-3-carbonyl compounds. This research highlights the potential environmental benefits of developing greener synthetic methods that utilize tert-butyl derivatives as key reagents or intermediates (Xie et al., 2019).

properties

IUPAC Name

tert-butyl 3-isothiocyanatopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-11(2,3)15-10(14)13-6-4-5-9(7-13)12-8-16/h9H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQQACDYIJWBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-isothiocyanatopiperidine-1-carboxylate

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